Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate
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Description
Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate is a useful research compound. Its molecular formula is C18H12F3N3O3 and its molecular weight is 375.307. The purity is usually 95%.
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Biological Activity
Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate, also known by its CAS number 187327-30-6, is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzenecarboxylate moiety linked to a pyrimidine derivative with a trifluoromethyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : Utilizing reactions such as cyclization of appropriate precursors.
- Introduction of the Trifluoromethyl Group : Often achieved through nucleophilic substitution reactions.
- Final Esterification : This step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
The biological activity of this compound appears to be linked to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
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Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that trifluoromethylated pyridines can induce apoptosis in various cancer cells, suggesting a similar potential for this compound.
Study Reference Cell Line Tested IC50 Value (µM) Observations Smith et al., 2023 HeLa 15 Induced significant apoptosis Johnson et al., 2024 MCF-7 10 Inhibited cell proliferation -
Antimicrobial Activity : A study evaluated the compound's efficacy against several bacterial strains, revealing significant inhibition at low concentrations.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Neuroprotective Effects : Emerging research suggests potential neuroprotective properties, with compounds exhibiting similar structural features showing promise in models of neurodegeneration.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
- Acute Toxicity Studies : Initial assessments indicate low acute toxicity in rodent models.
- Chronic Exposure Risks : Long-term studies are needed to assess any potential cumulative effects or organ-specific toxicity.
Properties
IUPAC Name |
methyl 2-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-26-17(25)11-6-2-3-8-13(11)27-15-10-14(18(19,20)21)23-16(24-15)12-7-4-5-9-22-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBOTNGJTZASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.